molecular formula C12H20O B1331467 Spiro[5.6]dodecan-7-one CAS No. 4728-90-9

Spiro[5.6]dodecan-7-one

Cat. No. B1331467
CAS RN: 4728-90-9
M. Wt: 180.29 g/mol
InChI Key: KCDWPGLRMHNEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are a unique class of bicyclic organic compounds that have two or more rings joined through a single atom. The spiro[5.6]dodecan-7-one structure is a specific type of spiro compound that is not directly mentioned in the provided papers, but the synthesis and properties of similar spiro compounds have been studied extensively.

Synthesis Analysis

The synthesis of spiro compounds often involves complex organic reactions. For example, the synthesis of carbocyclic spiro[5.5]undeca-1,4-dien-3-ones is achieved through a 1,6-conjugate addition initiated formal [4+2] annulation sequence using p-quinone methides and sulfonyl allenols . Similarly, the synthesis of 1,6-dioxadispiro[2.0.4.4]dodecan-7-one involves cycloaddition of dichloroketene to 1,2-dimethylenecyclohexane, followed by zinc dust reduction and Baeyer-Villiger oxidation . These methods demonstrate the complexity and creativity required in the synthesis of spiro compounds.

Molecular Structure Analysis

Spiro compounds are characterized by their unique molecular structures, which often contain multiple quaternary centers and can exhibit high stereochemical complexity. For instance, the synthesis of spiro[2.5]octa-4,7-dien-6-ones results in products with two or three consecutive quaternary centers . The molecular structure of spiro compounds can significantly influence their physical and chemical properties, as well as their potential applications in drug discovery and materials science.

Chemical Reactions Analysis

The reactivity of spiro compounds can vary widely depending on their specific structure. For example, spiro[2.4]hepta-4,6-dienes have been studied for their chemical reactions, which include methods of synthesis and characteristic features of their reactivity . The chemical reactions of spiro compounds are often exploited in organic synthesis to create complex molecules with high precision.

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro compounds are influenced by their molecular structure. For instance, the synthesis of 4,4'-spirobi[pentacyclo[5.4.0.0^2,6.0^3,10.0^5,9]undecane] results in a compound with high density and high volumetric heat of combustion . The properties of spiro compounds, such as solubility, melting point, and reactivity, are critical for their applications in various fields, including pharmaceuticals and materials science.

properties

IUPAC Name

spiro[5.6]dodecan-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c13-11-7-3-1-4-8-12(11)9-5-2-6-10-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDWPGLRMHNEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2(CC1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300237
Record name Spiro[5.6]dodecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[5.6]dodecan-7-one

CAS RN

4728-90-9
Record name Spiro[5.6]dodecan-7-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[5.6]dodecan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of cycloheptanone (2.1 mL, 17.83 mmol) and potassium tert-butoxide (2.60 g, 23.18 mmol) in THF (10 mL) was dropwise added a solution of 1-chloro-5-iodopentane (2.74 mL, 19.61 mmol) in THF (10 mL). The mixture was stirred at ambient temperature for 16 hours. It was then diluted with ether (200 mL), washed with saturated NH4Cl and brine, dried with MgSO4, and concentrated under reduced pressure. The resulting residue was chromatographed on silica gel (95:5 hexane-EtOAc, eluant) to provide the title compound. 1H NMR (300 MHz, CDCl3) δ 2.50 (t, 2 H), 1.55-1.79 (m, 8 H), 1.30-1.52 (m, 10 H). MS (DCI+) m/z 198 (M+H).
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[5.6]dodecan-7-one
Reactant of Route 2
Reactant of Route 2
Spiro[5.6]dodecan-7-one
Reactant of Route 3
Spiro[5.6]dodecan-7-one
Reactant of Route 4
Spiro[5.6]dodecan-7-one
Reactant of Route 5
Spiro[5.6]dodecan-7-one
Reactant of Route 6
Spiro[5.6]dodecan-7-one

Citations

For This Compound
13
Citations
RT Conley, MC Annis - The Journal of Organic Chemistry, 1962 - ACS Publications
The Beckmann rearrangement of spiro [5.6] dodecan-7-one oxime under a variety of catalyic conditions is reported. Using polyphosphoric acid, 6-cyclohexylcaproamide was isolated as …
Number of citations: 21 pubs.acs.org
GD Christiansen, DA Lightner - The Journal of Organic Chemistry, 1971 - ACS Publications
The mass spectra of spiro ketones with varying ring size have been recorded. An unusual fragmentation resulting in the loss of an olefinic radical in a hydrogen-transfer mechanism was …
Number of citations: 10 pubs.acs.org
K Kakiuchi, K Itoga, T Tsugaru, Y Hato… - The Journal of …, 1984 - ACS Publications
The acid-catalyzed rearrangement of [mn 2] propellanones (m= 3-5,= 3, 4) was studied to ascertain the effect of ring size on the mode of rearrangement. Propellanones 9 and 10, …
Number of citations: 22 pubs.acs.org
RC Fuson, JA Haefner - The Journal of Organic Chemistry, 1962 - ACS Publications
08 3 (0 3) 2 used for the dimesitoyl olefin, 1, 2-diduroyl-l-cyclo-hexene (Ha) was isomerized to 1, 6-diduroyl-l-cyclohexene (Ilia), also in 93% yield. Migration of the double bond occurred …
Number of citations: 5 pubs.acs.org
K Kumar, SS Wang, CN Sukenik - The Journal of Organic …, 1984 - ACS Publications
This paper reports thesynthesis and characterization of a series of 15 new, symmetric, 1, 4-disubstituted bicyclo [2.2. 2] octyl derivatives. Beyond detailing their syntheses and spectral …
Number of citations: 29 pubs.acs.org
VJ Traynelis, WL Hergenrother… - The Journal of …, 1964 - ACS Publications
This report lists additional examples of the dehydration of alcohols (particularly 1-alkylcycloalkanols) to olefins, thedehydration of alcohols to ethers and certain diols to cyclic ethers, the …
Number of citations: 125 pubs.acs.org
CJ Peeples - 1991 - search.proquest.com
Scope and method of study. The synthesis of 5-and 6-ring nitrogen and sulfur heterocycles from ethyl $\omega $-halo-2-alkenoates employing a tandem S $\sb {\rm N} $2-Michael …
Number of citations: 3 search.proquest.com
GD Christiansen - 1971 - search.proquest.com
ORD Curves of (-)-Spiro [4.41 nona-l, 6-dione,(-)-6-Methylenospiro [4.41-nonan-l-one,(-)-cis-6-Methylspiro-[4.4] nonan-l-one, and (-)-trans-6-Methylspiro [4.4] nonan-l-one122 …
Number of citations: 2 search.proquest.com
AP Krapcho, B Abegaz - The Journal of Organic Chemistry, 1974 - ACS Publications
The photolysis of dione 3 (= 4) in methylene chloride leads mainly to the isomeric, photolabile enol lactone 6. Diones 3 (= 5, 6, or 7) on irradiation in methylene chloride solutions lead to …
Number of citations: 13 pubs.acs.org
Y Yang, G Chu, G Zhou, J Jiang, K Yuan… - Journal of …, 2016 - Wiley Online Library
An ultrasound‐microwave synergistic extraction coupled to headspace solid‐phase microextraction was first employed to determine the volatile components in tobacco samples. The …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.